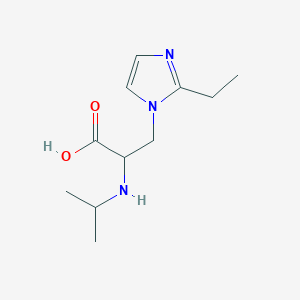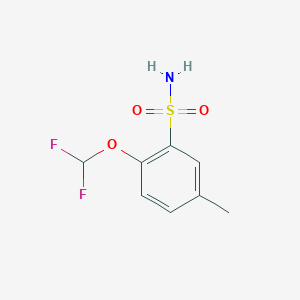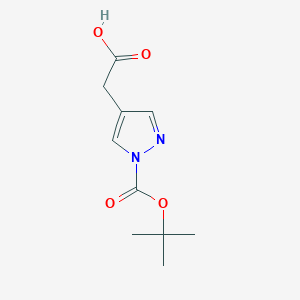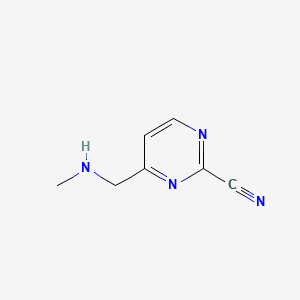![molecular formula C11H16F3NO5 B13491228 rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid: is a synthetic organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process may include the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation without the addition of a base, yielding satisfactory results in a short time .
Industrial Production Methods: Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to improve product purity and yield, with the deprotection process completed within 10 minutes using only 2 equivalents of trifluoroacetic acid (TFA) .
Analyse Des Réactions Chimiques
Types of Reactions: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deprotected amino acids or peptides.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s Boc protecting group can be selectively removed under specific conditions, allowing it to participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Trifluoromethyl-substituted morpholines: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C11H16F3NO5 |
|---|---|
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
(3S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1 |
Clé InChI |
BANLPUBDXKFACM-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1C(=O)O)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)



![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)


